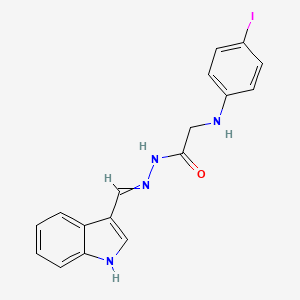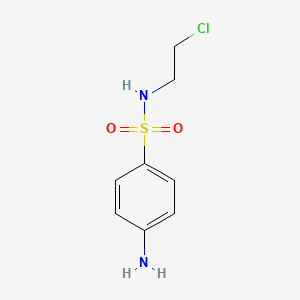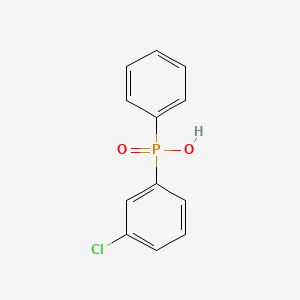
Phosphinic acid, (m-chlorophenyl)phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphinic acid, (m-chlorophenyl)phenyl- is a chemical compound with the molecular formula C12H10ClO2P It is a derivative of phosphinic acid where one of the hydrogen atoms is replaced by a (m-chlorophenyl)phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of phosphinic acid, (m-chlorophenyl)phenyl- typically involves the reaction of phenylphosphinic acid with m-chlorobenzene under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods: On an industrial scale, the production of phosphinic acid, (m-chlorophenyl)phenyl- may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and higher yields.
Chemical Reactions Analysis
Types of Reactions: Phosphinic acid, (m-chlorophenyl)phenyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The chlorine atom in the (m-chlorophenyl) group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like sodium hydroxide or other nucleophiles can be used for substitution reactions.
Major Products:
Oxidation: Phosphonic acids.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphinic acids depending on the nucleophile used.
Scientific Research Applications
Phosphinic acid, (m-chlorophenyl)phenyl- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity, including antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism by which phosphinic acid, (m-chlorophenyl)phenyl- exerts its effects involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming complexes that can catalyze various chemical reactions. In biological systems, it may interact with enzymes and other proteins, affecting their activity and function.
Comparison with Similar Compounds
Phenylphosphinic acid: Similar in structure but lacks the (m-chlorophenyl) group.
Phosphonic acid: Contains a P=O bond and two hydroxyl groups, differing in structure and reactivity.
Phosphinic acid: The parent compound, simpler in structure without the phenyl or (m-chlorophenyl) groups.
Uniqueness: Phosphinic acid, (m-chlorophenyl)phenyl- is unique due to the presence of both phenyl and (m-chlorophenyl) groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in research and industry.
Properties
CAS No. |
5435-76-7 |
|---|---|
Molecular Formula |
C12H10ClO2P |
Molecular Weight |
252.63 g/mol |
IUPAC Name |
(3-chlorophenyl)-phenylphosphinic acid |
InChI |
InChI=1S/C12H10ClO2P/c13-10-5-4-8-12(9-10)16(14,15)11-6-2-1-3-7-11/h1-9H,(H,14,15) |
InChI Key |
KFYUDODGSTXHRH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC(=CC=C2)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



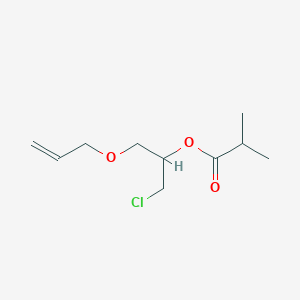
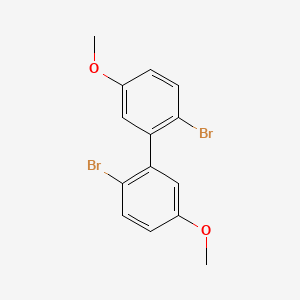
![(2r,3s)-3-[(Chloroacetyl)oxy]butan-2-yl chloroacetate](/img/structure/B14732502.png)
![1-Chloro-2-[(2-methoxy-5-methylphenyl)sulfanyl]-3-nitrobenzene](/img/structure/B14732527.png)
![N-[(4-Chlorophenyl)methyl]-4-methoxy-2-nitroaniline](/img/structure/B14732533.png)

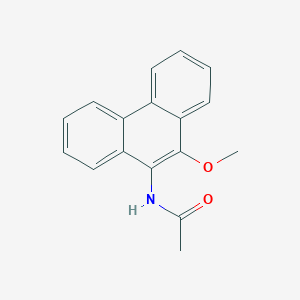
![2,2,4-Trimethyl-1,5-dioxaspiro[5.5]undecane](/img/structure/B14732551.png)
![N-[1-(4-cyanophenyl)ethylideneamino]-4-[(4-ethoxyphenoxy)methyl]benzamide](/img/structure/B14732558.png)
